molecular formula C16H13Br3N2O5 B11555562 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11555562
M. Wt: 553.0 g/mol
InChI Key: GAGRWPZRJWCVJI-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms, methoxy groups, and phenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-bromo-4-methoxyphenol with appropriate reagents to form the phenoxyacetyl derivative. This intermediate is then reacted with hydrazine derivatives to form the acetohydrazide. The final step involves the condensation of the acetohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and phenoxy groups play a crucial role in its binding affinity and specificity. It may modulate various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13Br3N2O5

Molecular Weight

553.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O5/c1-25-9-2-3-12(10(17)5-9)26-7-13(22)21-20-6-8-4-11(18)15(23)16(24)14(8)19/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+

InChI Key

GAGRWPZRJWCVJI-CGOBSMCZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.